molecular formula C10H17NO2 B1404056 2-Azaspiro[4.5]decane-7-carboxylic acid CAS No. 1363382-89-1

2-Azaspiro[4.5]decane-7-carboxylic acid

Cat. No. B1404056
CAS RN: 1363382-89-1
M. Wt: 183.25 g/mol
InChI Key: NNLDDRMQJMPABN-UHFFFAOYSA-N
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Description

“2-Azaspiro[4.5]decane-7-carboxylic acid” is a chemical compound . It is related to other compounds such as “6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride” and “8-azaspiro[4.5]decane-7-carboxylic acid” which have similar structures .


Synthesis Analysis

The synthesis of compounds related to “2-Azaspiro[4.5]decane-7-carboxylic acid” has been reported in several studies . For instance, “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione”, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The molecular structure of “2-Azaspiro[4.5]decane-7-carboxylic acid” and related compounds can be analyzed using their InChI codes . For example, the InChI code for “6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride” is "1S/C8H13NO4.ClH/c10-7(11)6-3-12-5-8(13-6)1-2-9-4-8;/h6,9H,1-5H2,(H,10,11);1H" .


Chemical Reactions Analysis

The chemical reactions involving “2-Azaspiro[4.5]decane-7-carboxylic acid” and related compounds can be complex . For example, the synthesis of spirotetramat involves a series of reactions including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azaspiro[4.5]decane-7-carboxylic acid” and related compounds can be determined from their molecular weight and InChI codes . For example, the molecular weight of “6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride” is 223.66 .

Scientific Research Applications

Biotechnological Production and Applications

2-Azaspiro[4.5]decane-7-carboxylic acid, like other carboxylic acids, can be produced through biotechnological processes. Lactic acid, a well-known hydroxycarboxylic acid, serves as a precursor for various industrial chemicals, including carboxylic acids, through fermentation of biomass. This process is crucial for producing biodegradable polymers and other green chemistry applications. Biotechnological routes offer sustainable and environmentally friendly methods for producing carboxylic acids and their derivatives, indicating the potential for similar processes to synthesize compounds like 2-Azaspiro[4.5]decane-7-carboxylic acid (Gao, Ma, & Xu, 2011).

Environmental Biodegradation

The environmental fate of chemicals, including carboxylic acids, is a critical area of research. Studies on microbial degradation of polyfluoroalkyl chemicals highlight the complex pathways through which these substances break down in nature. Understanding these pathways is essential for assessing the environmental impact of various compounds, including those related to 2-Azaspiro[4.5]decane-7-carboxylic acid. Research into biodegradation can inform the development of more sustainable chemical processes and environmental remediation strategies (Liu & Mejia Avendaño, 2013).

Chemical Properties and Interactions

The study of carboxylic acids' chemical properties and interactions provides insights into their potential applications, including the role of 2-Azaspiro[4.5]decane-7-carboxylic acid in various fields. For instance, the understanding of biocatalyst inhibition by carboxylic acids sheds light on how these compounds affect microbial processes. This knowledge is crucial for optimizing fermentation processes and improving the production efficiency of biotechnologically derived chemicals (Jarboe, Royce, & Liu, 2013).

Reactive Extraction and Purification

The extraction and purification of carboxylic acids from mixtures are vital for their application in industrial processes. Techniques such as reactive extraction using organic solvents and supercritical fluids have been explored for their efficiency in separating carboxylic acids from aqueous solutions. This area of research is directly relevant to the purification and application of 2-Azaspiro[4.5]decane-7-carboxylic acid in various industrial contexts, highlighting the importance of innovative separation technologies (Djas & Henczka, 2018).

Future Directions

The future directions for “2-Azaspiro[4.5]decane-7-carboxylic acid” and related compounds could involve optimizing the conditions and reducing the synthetic cost of their synthesis . For example, the synthesis of spirotetramat could be improved by avoiding isomer separation, which reduces the yield and increases the cost .

properties

IUPAC Name

2-azaspiro[4.5]decane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-2-1-3-10(6-8)4-5-11-7-10/h8,11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLDDRMQJMPABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CCNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.5]decane-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.5]decane-7-carboxylic acid
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Reactant of Route 6
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